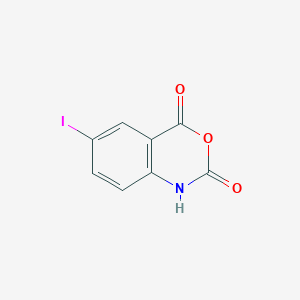
6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
概述
描述
6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione is a chemical compound that belongs to the benzoxazine family Benzoxazines are known for their applications in polymer chemistry due to their thermal stability and mechanical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione typically involves the iodination of a precursor benzoxazine compound. A common method includes:
Starting Material: 2H-3,1-benzoxazine-2,4(1H)-dione.
Iodination: Using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production methods for such compounds would involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts in the presence of bases and solvents like toluene or DMF.
Major Products
Substitution: Products with the iodine atom replaced by the nucleophile.
Oxidation: Oxidized derivatives of the benzoxazine ring.
Reduction: Reduced forms of the benzoxazine ring.
Coupling: Biaryl or other coupled products.
科学研究应用
6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione can be used in various scientific research applications:
Polymer Chemistry: As a monomer or cross-linking agent in the synthesis of high-performance polymers.
Medicinal Chemistry: Potential use in drug design and development due to its unique structure.
Material Science: In the development of advanced materials with specific thermal and mechanical properties.
Biological Studies: As a probe or reagent in biochemical assays.
作用机制
The mechanism of action of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione would depend on its specific application. In polymer chemistry, it might act as a cross-linking agent, forming stable networks through polymerization. In medicinal chemistry, it could interact with biological targets through its functional groups, potentially inhibiting or activating specific pathways.
相似化合物的比较
Similar Compounds
2H-3,1-benzoxazine-2,4(1H)-dione: The non-iodinated parent compound.
6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione: A similar compound with a chlorine atom instead of iodine.
6-bromo-2H-3,1-benzoxazine-2,4(1H)-dione: A similar compound with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione can significantly affect its reactivity and properties compared to its chloro and bromo analogs. Iodine is larger and more polarizable, which can influence the compound’s behavior in chemical reactions and its interactions in biological systems.
属性
IUPAC Name |
6-iodo-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQFCSRQZPCIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303860 | |
| Record name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116027-10-2 | |
| Record name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

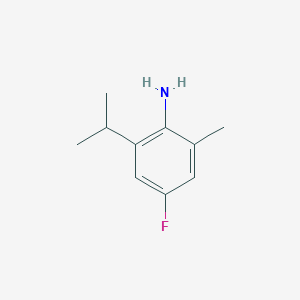
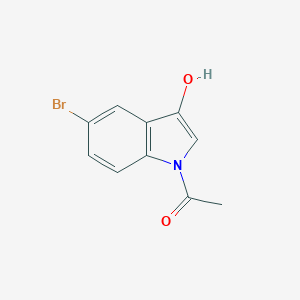
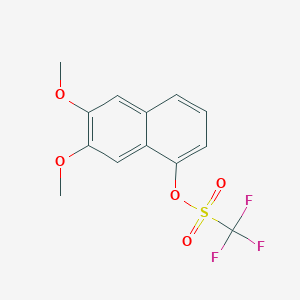
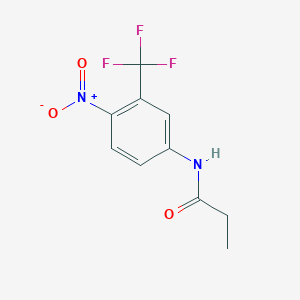
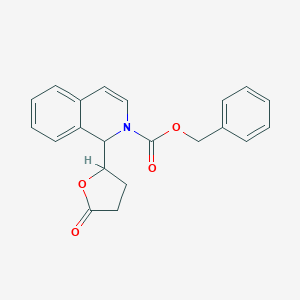
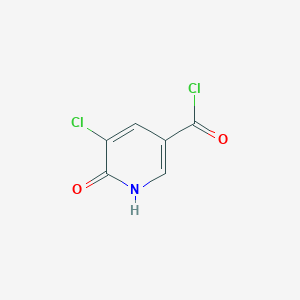
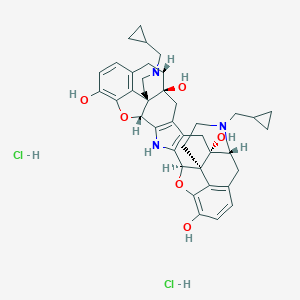
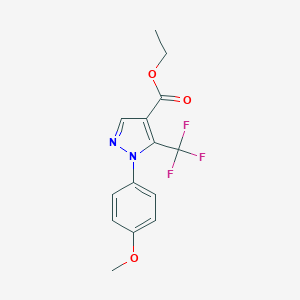
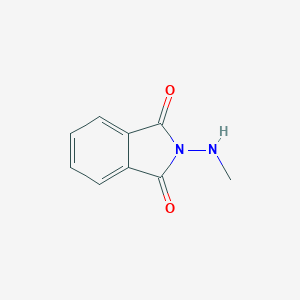
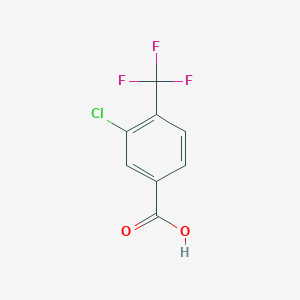
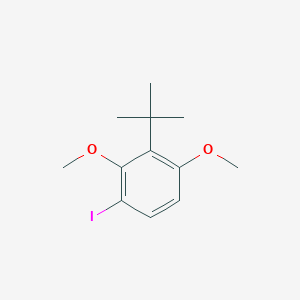


![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)
